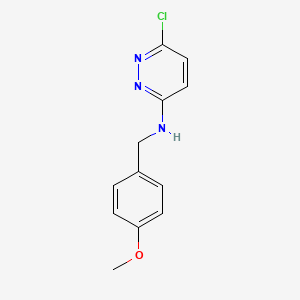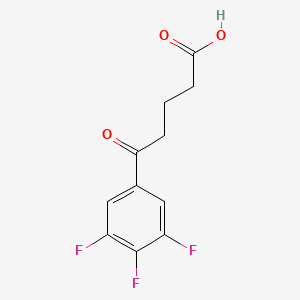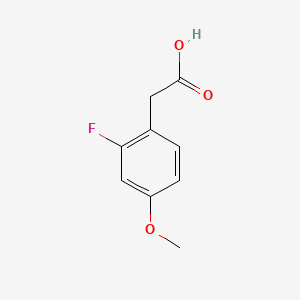
N-丙基-2-吡咯烷羧酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-2-pyrrolidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C8H16ClNO. It is known for its unique structure, which includes a pyrrolidine ring and a propyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
N-Propyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 2-pyrrolidinecarboxylic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of N-Propyl-2-pyrrolidinecarboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: N-Propyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-Propyl-2-pyrrolidinecarboxylic acid.
Reduction: Formation of N-Propyl-2-pyrrolidinecarboxamide.
Substitution: Formation of various N-substituted pyrrolidinecarboxamides.
作用机制
The mechanism of action of N-Propyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- N-Methyl-2-pyrrolidinecarboxamide hydrochloride
- N-Ethyl-2-pyrrolidinecarboxamide hydrochloride
- N-Butyl-2-pyrrolidinecarboxamide hydrochloride
Comparison: N-Propyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl counterparts. These differences can affect the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
N-propylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWZDLSMQNNDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)











